3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid
Description
Substituent Arrangement
- Benzoic acid core :
- Indole system :
Positional Isomerism Considerations
- Ortho effect : The proximity of the methoxy group (position 3) and indolylmethyl group (position 4) on the benzoic acid ring creates steric hindrance, forcing the carboxyl group out of planar alignment with the aromatic ring. This reduces resonance stabilization, increasing acidity compared to para-substituted analogs.
- Indole substitution : The methoxycarbonylamino group at position 5 (rather than 4 or 6) minimizes steric clashes with the methylene bridge, favoring a stable conformation.
| Isomer Type | Impact on Properties |
|---|---|
| Ortho-substituted | Higher acidity due to reduced resonance |
| Meta-substituted | Lower steric hindrance, weaker acid |
| Para-substituted | Enhanced resonance, weaker acid |
Properties
IUPAC Name |
3-methoxy-4-[[5-(methoxycarbonylamino)-1-methylindol-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-22-11-14(8-12-4-5-13(19(23)24)9-18(12)26-2)16-10-15(6-7-17(16)22)21-20(25)27-3/h4-7,9-11H,8H2,1-3H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXLAUHHOGZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC)CC3=C(C=C(C=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-1-methylindole
The Fischer indole synthesis is employed, reacting phenylhydrazine with 4-methylcyclohexanone under acidic conditions to form the indole ring. Subsequent N-methylation at position 1 is achieved using methyl iodide in the presence of a base (e.g., NaH).
Key Parameters
Introduction of the Methoxycarbonylamino Group
The 5-amino group is converted to a methoxycarbonyl-protected amine using methyl chloroformate:
Reaction Scheme
Conditions
-
Base : Triethylamine (1.5 equivalents)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
Coupling of the Indole and Benzoic Acid Fragments
The methylene bridge is formed via nucleophilic substitution, where the bromomethyl group on the benzoic acid ester reacts with the indole’s 3-position. The indole’s C-3 hydrogen is acidic (pK ~17), enabling deprotonation by a mild base and subsequent alkylation.
Coupling Protocol
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Electrophile : 3-Methoxy-4-(bromomethyl)benzoic acid methyl ester
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Nucleophile : 5-[(Methoxycarbonyl)amino]-1-methylindole
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Base : Potassium carbonate (2 equivalents)
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Solvent : DMF
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Temperature : 80°C, 12–24 hours
-
Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane)
Final Deprotection to Carboxylic Acid
The methyl ester protecting group is hydrolyzed under basic conditions to yield the target carboxylic acid:
Hydrolysis Conditions
-
Reagent : Lithium hydroxide (3 equivalents)
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Solvent : THF/Water (3:1)
-
Temperature : 50°C, 6 hours
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
Challenges and Optimization Considerations
-
Regioselectivity in Indole Functionalization : The C-3 position of the indole is highly reactive, but competing reactions at other positions may occur. Using bulky bases (e.g., LDA) can enhance selectivity.
-
Stability of the Methoxycarbonyl Group : Strong acids or prolonged heating may cleave the carbamate. Reactions are conducted under mild conditions (pH 7–9, <80°C).
-
Purification of Hydrophobic Intermediates : Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves yield.
Alternative Synthetic Routes
While the above method is robust, alternative pathways include:
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Friedel-Crafts Alkylation : Direct coupling of the indole with a chloromethyl benzoic acid derivative using AlCl. However, this risks carbocation rearrangements.
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Mitsunobu Reaction : Coupling a hydroxymethyl benzoic acid derivative with the indole using DIAD and PPh. This avoids halogenated intermediates but requires stoichiometric reagents.
Scalability and Industrial Relevance
The use of dimethyl sulfate for methylation and aqueous workups aligns with industrial safety and cost-effectiveness. Recent patents highlight advancements in continuous-flow systems for bromination and coupling steps, reducing reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or benzoic acid moieties.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and synthetic organic chemistry.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action for 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate inflammatory responses by affecting leukotriene pathways, which are crucial in the body’s immune response . The compound’s structure allows it to bind to certain receptors, influencing cellular signaling and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid can be elucidated by comparing it to analogs with overlapping pharmacophores or biological targets. Below is a detailed analysis of key analogs:
Structural Analogues with Thioxothiazolidinone Cores
Compounds such as (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic acid () and (Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid () share the indole-methylenebenzoic acid motif but replace the methoxycarbonylamino group with a thioxothiazolidinone ring.
- Key Differences: The thioxothiazolidinone core introduces sulfur and oxygen heteroatoms, altering electronic properties and hydrogen-bonding capacity. These compounds exhibit antibacterial and antifungal activity (MIC values: 2–16 µg/mL against S. aureus and C. albicans), contrasting with zafirlukast’s anti-inflammatory action .
- Synthesis: Prepared via condensation of indole-3-carbaldehydes with 4-oxo-2-thioxothiazolidin-3-yl alkanecarboxylic acids in ethanol under reflux (yields: 83–99%) .
Table 1: Comparison of Thioxothiazolidinone Analogs
Indole-Containing Pyrrole Derivatives
Benzyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate () shares the methoxycarbonylaminoindole subunit but incorporates a pyrrole ring instead of a benzoic acid.
- Key Differences :
- Characterization : Confirmed via NMR (δH 7.2–7.8 ppm for aromatic protons) and HRMS (m/z 503.2152 [M+H]+) .
Ester and Prodrug Derivatives
Methyl 4-[(5-Amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate () is an ester derivative of zafirlukast, replacing the carboxylic acid with a methyl ester.
- Used as a reference standard in zafirlukast manufacturing, emphasizing its role in quality control .
Impurity Profiles and Related Compounds
Impurities such as 3-Methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)-N-(o-tolylsulfonyl)benzamide () arise during zafirlukast synthesis.
- Key Differences: Substitution of the methoxycarbonylamino group with a nitro group and addition of a sulfonamide moiety. These structural changes may increase genotoxic risk, necessitating stringent impurity control (detection limit: <0.1%) .
Biological Activity
3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic acid, also known by its CAS number 1159195-66-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 368.38 g/mol
- IUPAC Name : 3-methoxy-4-[[5-(methoxycarbonylamino)-1-methylindol-3-yl]methyl]benzoic acid
Research indicates that compounds similar to this compound can influence several biological pathways:
- Protein Degradation Systems : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular protein homeostasis and degradation processes .
- Cytokine Modulation : The compound has been implicated in modulating cytokine production, particularly in reducing IL–15-dependent proliferation of peripheral blood mononuclear cells (PBMCs), which is significant in inflammatory and autoimmune disorders .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
Case Studies
In a recent study focusing on benzoic acid derivatives, compounds were shown to activate proteasomal chymotrypsin-like (CT-L) and caspase-like activities, indicating their potential role as proteostasis modulators. Among the tested compounds, those structurally related to 3-Methoxy-4-[...]-benzoic acid exhibited the highest bioactivity, particularly in stimulating cathepsins B and L .
Cytotoxicity Assessment
Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated that the compound did not induce significant cell growth inhibition, suggesting a favorable safety profile for further therapeutic exploration .
Pharmacological Potential
The structural features of 3-Methoxy-4-[...]-benzoic acid suggest it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and protein degradation pathways. Its ability to modulate key cellular processes positions it as a candidate for further pharmacological studies.
Q & A
Q. What are the primary synthetic routes for 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Indole core formation : Condensation of substituted anilines with carbonyl compounds under acidic conditions, as seen in analogous indole syntheses (e.g., acetic acid reflux for 3–5 hours) .
- Methoxycarbonyl amination : Reaction of 5-aminoindole derivatives with methoxycarbonyl chloride or activated esters, followed by purification via recrystallization (DMF/acetic acid mixtures) .
- Benzyl linkage : Coupling of the indole moiety to the benzoic acid backbone using cross-coupling agents like Pd/C catalysts, monitored by TLC and HPLC for purity (>98%) . Characterization : 1H/13C NMR confirms regiochemistry, MS validates molecular weight, and HPLC ensures purity (>98%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H NMR : Resolves methoxy (δ 3.6–3.8 ppm), indole NH (δ 10–12 ppm), and aromatic proton splitting patterns .
- X-ray crystallography : Determines absolute configuration of the benzyl-indole linkage, critical for stereospecific activity studies .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Q. How is the compound purified, and what challenges arise during scale-up?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes Pd/C catalyst residues .
- Scale-up challenges : Poor solubility in aqueous phases necessitates polar aprotic solvents (DMF, DMSO), requiring strict temperature control to avoid decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) impact biological activity in structure-activity relationship (SAR) studies?
- Methoxy group : Para-substitution on the benzoic acid enhances binding to hydrophobic pockets in enzyme targets (e.g., leukotriene receptors), as shown in analogs with Ki < 1 nM .
- Indole methylation : 1-Methyl substitution reduces metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetic stability .
- Contradictions : Enantiomeric purity (R vs. S configurations) in the methoxycarbonylamino group leads to 10-fold potency differences (e.g., ZD3523: R-enantiomer ED50 = 1.14 µmol/kg vs. S-enantiomer ED50 = 12.3 µmol/kg) .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., guinea pig trachea vs. lung membrane binding assays) to identify tissue-specific receptor affinity variations .
- Computational docking : Use molecular dynamics simulations to model interactions with LTD4 receptors, explaining discrepancies in IC50 values .
Q. How does the compound behave under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the methoxycarbonyl group, but remains stable in neutral/basic buffers (pH 7–9) for >48 hours .
- Thermal stability : Decomposes above 180°C (DSC data), requiring storage at 2–8°C under inert atmosphere .
Q. What are the computational strategies for predicting biodegradation pathways?
- In silico tools : EPI Suite predicts moderate persistence (t½ = 20–60 days) with primary cleavage at the indole-benzoic acid bond .
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives in hepatic microsome assays, suggesting Phase I oxidation as a major pathway .
Methodological Challenges
Q. How can researchers optimize synthetic yields while minimizing toxic byproducts?
- Catalyst selection : Replace Pd/C with recyclable polymer-supported catalysts to reduce heavy metal contamination .
- Solvent optimization : Use cyclopentyl methyl ether (CPME) instead of THF for greener synthesis .
Q. What advanced techniques validate enantiomeric purity for chiral analogs?
Q. How are synthetic impurities characterized and controlled?
- LC-QTOF-MS : Identifies des-methyl impurities (Δm/z = -14) and oxidatively dimerized byproducts .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to halt steps at >95% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
